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Demeton-S-d10

Cat. No.: B1162862
M. Wt: 268.4
Attention: For research use only. Not for human or veterinary use.
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Description

Demeton-S-d10 is a chemical isotope analog where ten hydrogen atoms in the Demeton-S molecule have been replaced by deuterium, a stable, non-radioactive hydrogen isotope. Its primary research application is as an internal standard for accurate quantification and method development in analytical chemistry. Specifically, it is used in gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS/MS) for the precise detection and measurement of organophosphorus pesticides and their metabolites in complex biological and environmental samples. This use is critical in biomonitoring studies and environmental analysis, where it helps correct for matrix effects and losses during sample preparation, ensuring high-quality data. The compound is the labeled version of O,O-diethyl S-[2-(ethylthio)ethyl] phosphorothioate, a known cholinesterase inhibitor. By incorporating deuterium, researchers can track the parent compound with high specificity. The product is supplied with a high purity of 98% or greater and is typically provided as a powder. It is recommended to store the product under refrigeration, protected from air and light, to ensure long-term stability. This product is strictly for research purposes in laboratory settings and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C₈H₉D₁₀O₃PS₂

Molecular Weight

268.4

Synonyms

O,O-Diethyl S-[2-(Ethylthio)ethyl]phosphorothioate-d10;  Thioldemeton-d10;  Demetonthiol-d10;  Systox-thiol-d10;  Isosystox-d10; 

Origin of Product

United States

Synthetic Pathways and Isotopic Enrichment Methodologies for Demeton S D10

Strategies for Deuterium (B1214612) Incorporation into Organophosphorothioate Scaffolds

The synthesis of Demeton-S-d10, O,O-diethyl S-(2-(ethyl-d5-thio)ethyl-d5) phosphorothioate (B77711), necessitates the strategic incorporation of deuterium into the ethylthioethyl moiety of the molecule. A plausible and efficient strategy involves the use of deuterated precursors in a convergent synthesis approach. This method ensures high levels of isotopic enrichment at specific positions within the molecule.

A key precursor for the synthesis is a deuterated version of 2-(ethylthio)ethanol (B52129). The non-deuterated form of this compound can be prepared from 2-chloroethanol (B45725) and ethyl mercaptan or from 2-thioethanol and diethyl sulfate (B86663). To synthesize the d10 analog, one would start with deuterated building blocks. For instance, reacting ethyl-d5 mercaptan with 2-chloroethanol-d4 would be a direct route. Alternatively, ethyl mercaptan-d6 could be reacted with a suitable deuterated two-carbon electrophile.

Another critical component is the diethyl phosphorochloridothioate. While the ethyl groups on the phosphate (B84403) moiety are not deuterated in this compound, the synthesis of other deuterated organophosphates can involve the use of deuterated ethylating agents.

The general synthetic scheme for organothiophosphates often involves the reaction of a thiol with a phosphorus-containing electrophile. wikipedia.org In the case of Demeton-S, the synthesis involves the reaction of 2-hydroxyethyl ethyl sulfide (B99878) with diethyl phosphorochloridothioate. nih.gov For this compound, the analogous reaction would utilize the fully deuterated 2-(ethyl-d5-thio)ethanol-d4.

Table 1: Key Deuterated Precursors for this compound Synthesis

Precursor NameChemical FormulaRole in Synthesis
2-(Ethyl-d5-thio)ethanol-1,1,2,2-d4C4H1D9OSProvides the deuterated ethylthioethyl side chain
Diethyl phosphorochloridothioateC4H10ClO2PSProvides the diethyl phosphorothioate core

Precursor Chemistry and Reaction Mechanisms in Deuterated Synthesis

The synthesis of the essential deuterated precursor, 2-(ethyl-d5-thio)ethanol-1,1,2,2-d4, can be envisioned through several routes. One practical approach begins with commercially available deuterated starting materials. For example, bromoethane-d5 (B31941) can be used to introduce the ethyl-d5 group. guidechem.com

A potential synthetic sequence is as follows:

Synthesis of Ethyl-d5 mercaptan: Bromoethane-d5 can be converted to ethyl-d5 mercaptan by reaction with a sulfur nucleophile, such as sodium hydrosulfide (B80085) (NaSH).

Synthesis of 2-(Ethyl-d5-thio)ethanol-1,1,2,2-d4: The resulting ethyl-d5 mercaptan can then be reacted with a deuterated two-carbon synthon, such as 2-chloroethanol-1,1,2,2-d4. This reaction, a nucleophilic substitution, would yield the desired deuterated thioethanol precursor. An alternative preparation of non-deuterated 2-(ethylthio)ethanol involves reacting ethylene (B1197577) oxide with ethyl mercaptan. google.com A similar approach with deuterated analogs could also be employed.

Final Synthesis of this compound: The deuterated alcohol, 2-(ethyl-d5-thio)ethanol-1,1,2,2-d4, is then reacted with diethyl phosphorochloridothioate in the presence of a base to neutralize the HCl byproduct. This reaction proceeds via nucleophilic attack of the alcohol on the phosphorus atom, followed by displacement of the chloride leaving group.

The reaction mechanism for the final step is a classic example of phosphorylation. The alkoxide, formed by the deprotonation of the deuterated alcohol, acts as a nucleophile, attacking the electrophilic phosphorus center of diethyl phosphorochloridothioate.

Table 2: Proposed Reaction Scheme for this compound Synthesis

StepReactantsReagents/ConditionsProduct
1Bromoethane-d5NaSHEthyl-d5 mercaptan
2Ethyl-d5 mercaptan, 2-Chloroethanol-1,1,2,2-d4Base (e.g., NaH)2-(Ethyl-d5-thio)ethanol-1,1,2,2-d4
32-(Ethyl-d5-thio)ethanol-1,1,2,2-d4, Diethyl phosphorochloridothioateBase (e.g., Triethylamine), Inert SolventThis compound

Isotopic Purity Assessment and Enantiomeric Resolution Techniques

Isotopic Purity Assessment

The determination of isotopic purity is a critical step in the characterization of this compound to ensure its suitability as an internal standard. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are the primary techniques employed for this purpose. researchgate.netnih.govrsc.org

Mass Spectrometry (MS): HRMS can distinguish between the molecular ions of this compound and its lower-deuterated isotopologues, as well as the unlabeled compound. researchgate.netnih.gov By analyzing the isotopic cluster of the molecular ion, the relative abundance of each isotopologue can be determined, allowing for the calculation of the isotopic enrichment. almacgroup.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ³¹P NMR spectroscopy are valuable tools. In the ¹H NMR spectrum of this compound, the absence or significant reduction of signals corresponding to the ethylthioethyl protons would confirm a high degree of deuteration. wikipedia.org ³¹P NMR can also be used to assess purity and may show subtle isotopic shifts due to the presence of deuterium. acs.orgnih.govresearchgate.net

Enantiomeric Resolution Techniques

Demeton-S is a chiral molecule, with the phosphorus atom being the stereocenter. imrpress.commdpi.com While the deuterated standard is often used as a racemic mixture, in stereoselective metabolism or toxicity studies, the separation of enantiomers may be necessary. Chiral chromatography is the most common method for the resolution of chiral organophosphate pesticides. nih.govnih.govlcms.cz

Chiral High-Performance Liquid Chromatography (HPLC): This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Polysaccharide-based CSPs are often effective for the resolution of organophosphorus compounds. nih.gov

Supercritical Fluid Chromatography (SFC): Chiral SFC is another powerful technique that can offer faster separations and reduced solvent consumption compared to HPLC. lcms.cz

The choice of the chiral column and the mobile phase is crucial for achieving optimal separation of the enantiomers. nih.gov

Scale-Up Considerations for Research and Reference Standard Production

The synthesis of this compound for use as a research or reference standard requires careful consideration of several factors during scale-up:

Reaction Conditions and Optimization: Reactions should be optimized to maximize yield and minimize the formation of byproducts. This includes careful control of temperature, reaction time, and stoichiometry. The use of inert atmospheres may be necessary to prevent oxidation, particularly of the thiol intermediates.

Purification: The purification of the final product is critical to ensure its high chemical and isotopic purity. Chromatographic techniques, such as column chromatography or preparative HPLC, are typically employed. The removal of any unreacted starting materials or partially deuterated impurities is essential.

Characterization and Certification: A comprehensive characterization of the final product is required to confirm its identity, purity (both chemical and isotopic), and concentration. This involves a combination of analytical techniques, including HRMS, NMR (¹H, ¹³C, ³¹P), and quantitative analysis. The certified reference material would then be accompanied by a certificate of analysis detailing these parameters.

The production of high-quality this compound as a reference standard is a multi-step process that demands expertise in synthetic organic chemistry, isotopic labeling, and analytical chemistry to ensure a reliable product for accurate scientific measurements.

Advanced Analytical Techniques for Characterization and Quantification of Demeton S D10 and Its Metabolites

Mass Spectrometry-Based Approaches for Isotope Dilution Analysis

Isotope dilution analysis (IDA) is a powerful quantitative technique that utilizes isotopically labeled compounds, such as Demeton-S-d10, as internal standards to correct for analytical variability. epa.govscribd.com Mass spectrometry is the primary detection method for IDA due to its ability to differentiate between the native analyte and its stable isotope-labeled counterpart.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Development for Deuterated Analytes

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used technique for the analysis of Demeton-S and its metabolites in various matrices. caa.go.jpsigmaaldrich.cn The development of an LC-MS/MS method for deuterated analytes like this compound involves several critical steps.

The selection of appropriate precursor and product ions is fundamental for the selective and sensitive detection of both the analyte and its deuterated internal standard. For instance, in the analysis of Demeton-S-methyl, the precursor ion m/z 231 and product ions m/z 89 and 61 are monitored. caa.go.jp For its metabolite, oxydemeton-methyl, the precursor ion is m/z 247 with product ions at m/z 169 and 109. caa.go.jp Similar ion transitions would be established for this compound, accounting for the mass shift due to the deuterium (B1214612) labeling.

Method validation is essential and typically includes assessing linearity, accuracy, precision, and the limit of quantification (LOQ). mdpi.comshimadzu.com Calibration curves are constructed using matrix-matched standards to account for matrix effects. shimadzu.com The use of a deuterated internal standard like this compound helps to ensure high accuracy and precision in quantification. sci-hub.se

Table 1: Illustrative LC-MS/MS Parameters for Demeton-S-methyl and its Metabolite

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
Demeton-S-methyl2318961
Oxydemeton-methyl247169109

This table is based on data for the non-deuterated compounds and serves as an example. caa.go.jp The specific m/z values for this compound would be higher due to the presence of deuterium atoms.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications for Volatile Deuterated Compounds

Gas chromatography-mass spectrometry (GC-MS) is another key analytical tool suitable for the analysis of volatile and semi-volatile compounds like Demeton-S. nist.govsigmaaldrich.com The use of a deuterated internal standard such as this compound is advantageous in GC-MS analysis to improve the accuracy and reproducibility of quantification. epa.govepa.gov

The GC-MS method involves separating the compounds on a capillary column followed by detection using a mass spectrometer, often a triple quadrupole instrument for enhanced selectivity. sem.com.tr The selection of appropriate stationary phases and temperature programming is crucial for achieving good chromatographic resolution. For semivolatile organic compounds, specific GC columns and conditions are recommended to ensure optimal separation. epa.govepa.gov

In GC-MS/MS analysis, multiple reaction monitoring (MRM) mode is frequently employed. sci-hub.se This involves monitoring specific precursor-to-product ion transitions for both the target analyte and the deuterated internal standard. This highly selective technique minimizes interferences from the sample matrix. sem.com.tr

Table 2: Example GC-MS Parameters for Semivolatile Organic Compounds

ParameterValue
Injector Temperature 250 °C
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Collision Gas Nitrogen/Helium

This table provides a general example of GC-MS parameters. Specific conditions for this compound would need to be optimized.

High-Resolution Mass Spectrometry for Elucidating Isotopic Signatures

High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) and Orbitrap-based systems, provides highly accurate mass measurements, which is invaluable for the analysis of deuterated compounds. HRMS can clearly resolve the isotopic pattern of a molecule, allowing for the unambiguous identification of this compound and its metabolites.

The high mass accuracy of HRMS helps in confirming the elemental composition of detected ions. For example, the exact mass of Demeton-S-methylsulphon has been determined as 262.0099. massbank.jp This level of precision allows for confident differentiation between the deuterated standard and potential isobaric interferences.

Furthermore, HRMS is instrumental in fragmentation studies to elucidate the structure of metabolites. By analyzing the accurate masses of fragment ions, the position of the deuterium labels within the this compound molecule can be confirmed, and the metabolic pathways can be investigated.

Chromatographic Separation Enhancements for Complex Matrices in Research Studies

The analysis of this compound in complex matrices such as food, environmental, and biological samples presents significant challenges due to the presence of interfering compounds. mdpi.com Effective sample preparation and chromatographic techniques are essential to overcome these challenges.

Optimization of Sample Preparation Techniques (e.g., QuEChERS, Solid-Phase Extraction) for Deuterated Analogs

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a widely adopted sample preparation method for pesticide residue analysis in a variety of matrices. quechers.euwaters.commz-at.de The standard QuEChERS procedure involves an initial extraction with acetonitrile, followed by a partitioning step using salts like magnesium sulfate (B86663) and sodium chloride. waters.comhpst.cz A subsequent dispersive solid-phase extraction (d-SPE) cleanup step is often employed to remove matrix co-extractives. waters.comwaters.com For pigmented samples, sorbents like graphitized carbon black (GCB) may be added to the d-SPE tube. waters.com The use of a deuterated internal standard like this compound, added at the beginning of the extraction process, compensates for any analyte loss during these steps. hpst.cz

Solid-Phase Extraction (SPE) is another powerful technique for sample cleanup and concentration. Various SPE sorbents can be used depending on the properties of the analyte and the matrix. For instance, graphitized carbon black/ethylenediamine-N-propylsilanized silica (B1680970) gel layered cartridges have been used for the purification of Demeton-S-methyl and its metabolites. caa.go.jp The optimization of SPE protocols, including the choice of sorbent, washing steps, and elution solvents, is critical for achieving high recovery of the deuterated analog and efficient removal of interferences.

Matrix Effects Compensation in Deuterated Compound Quantification

Matrix effects, which can cause ion suppression or enhancement in the mass spectrometer, are a significant source of error in quantitative analysis, particularly in LC-MS/MS and GC-MS. lcms.czresearchgate.net These effects arise from co-eluting matrix components that interfere with the ionization of the target analyte. lcms.cz

The use of a deuterated internal standard like this compound is the most effective way to compensate for matrix effects. researchgate.net Since the deuterated standard has nearly identical chemical and physical properties to the native analyte, it co-elutes from the chromatographic column and experiences similar matrix effects. By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by matrix effects can be effectively normalized.

Matrix-matched calibration is another strategy used to mitigate matrix effects. shimadzu.comresearchgate.net This involves preparing calibration standards in a blank matrix extract that is similar to the samples being analyzed. This approach helps to ensure that the calibration standards and the samples experience comparable matrix effects.

Method Validation Protocols for Research Applications

Method validation is a critical process in analytical chemistry, ensuring that a specific method is suitable for its intended purpose. For research applications involving the isotopic tracer this compound, validation protocols focus on establishing the performance characteristics of the analytical method used to detect and quantify the target analyte, Demeton-S, and its relevant metabolites. This process ensures that the data generated are reliable, accurate, and reproducible.

Assessment of Linearity, Sensitivity, and Reproducibility in Isotopic Tracer Studies

Isotopic tracer studies, particularly those employing isotope dilution mass spectrometry (IDMS), are considered a gold standard for quantification due to their high accuracy and precision. nih.govepa.gov In this technique, a known quantity of an isotopically labeled compound, such as this compound, is added to the sample at an early stage of the analysis. osti.gov This "isotopic spike" serves as an internal standard that behaves almost identically to the unlabeled target analyte (Demeton-S) during extraction, cleanup, and instrumental analysis. ptb.de Because the mass spectrometer can differentiate between the tracer (this compound) and the native analyte, any loss of the analyte during sample processing can be precisely corrected for by measuring the final ratio of the two compounds. epa.gov This approach significantly enhances the reproducibility and accuracy of the results. ptb.de

Validation of these methods involves a rigorous assessment of several key parameters:

Linearity : This parameter assesses the analytical method's ability to produce results that are directly proportional to the concentration of the analyte within a given range. For methods using this compound, linearity is determined by analyzing a series of calibration standards containing varying concentrations of the target analyte (e.g., Demeton-S) and a fixed concentration of the isotopic tracer. The response ratio (analyte/internal standard) is plotted against the analyte concentration. A linear relationship, typically demonstrated by a coefficient of determination (R²) greater than 0.99, indicates excellent linearity. mdpi.comresearchgate.net

Sensitivity : The sensitivity of an analytical method refers to its ability to discriminate between small differences in analyte concentration. It is often represented by the slope of the calibration curve. A steeper slope indicates higher sensitivity. In the context of mass spectrometry, sensitivity is also related to the instrument's signal-to-noise ratio for a given amount of the analyte.

Reproducibility : This measures the precision of the method when analyses are performed under different conditions (e.g., by different analysts, on different days, or with different equipment). In isotope dilution methods, reproducibility is inherently high because the isotopic standard corrects for variations in sample preparation and instrumental response. epa.govptb.de It is typically evaluated by analyzing replicate spiked samples over time and is expressed as the relative standard deviation (RSD). For pesticide residue analysis, RSD values below 15% or 20% are generally considered acceptable. mdpi.comshimadzu.com

The following table summarizes typical performance characteristics for analytical methods utilizing isotopic tracers for pesticide analysis.

Validation ParameterTypical Assessment MethodCommon Acceptance Criteria for Research Applications
LinearityAnalysis of calibration curve (5-7 concentration levels) with a fixed internal standard concentration.Coefficient of Determination (R²) > 0.99
SensitivityCalculated from the slope of the calibration curve.Method- and instrument-specific; must be sufficient to achieve the required Limit of Quantification (LOQ).
Reproducibility (Inter-day Precision)Analysis of multiple replicates of spiked control samples on different days.Relative Standard Deviation (RSD) < 15-20%
Accuracy (Recovery)Analysis of spiked control matrix at multiple concentration levels.Mean recovery within 70-120% mdpi.comshimadzu.com

Establishment of Limits of Quantification for Research-Level Detection

The Limit of Quantification (LOQ) is a critical performance characteristic that defines the lowest concentration of an analyte in a sample that can be reliably quantified with an acceptable level of precision and accuracy. ddtjournal.netresearchgate.net Establishing a robust LOQ is essential for research applications to ensure that trace-level detections are quantitatively meaningful.

Several approaches are used to determine the LOQ for methods involving this compound:

Signal-to-Noise Ratio (S/N) : A common empirical approach where the LOQ is established at the concentration that produces a signal peak that is typically 10 times higher than the level of the background noise (S/N ≥ 10). ddtjournal.net

Standard Deviation of the Blank : This method involves analyzing multiple blank samples to determine the standard deviation of the background response. The LOQ is then calculated based on this standard deviation (e.g., 10 times the standard deviation of the blank). ddtjournal.net

Lowest Validated Spike Level : In practice, the LOQ is often defined as the lowest concentration level that has been successfully validated to meet the method's criteria for accuracy and precision. mdpi.com For example, it would be the lowest point on the calibration curve where replicate analyses consistently meet the <20% RSD and 70-120% recovery criteria.

The use of highly sensitive instrumentation, such as tandem mass spectrometry (LC-MS/MS or GC-MS/MS), in conjunction with isotope dilution techniques allows for the establishment of very low LOQs for Demeton-S and its metabolites in complex matrices. caa.go.jpnih.gov This enables researchers to conduct precise quantitative studies at environmentally and biologically relevant concentrations.

The following table presents examples of established LOQs for Demeton-S and its primary metabolite in different matrices, demonstrating the sensitivity achievable with modern analytical methods.

AnalyteSample MatrixAnalytical TechniqueExample Limit of Quantification (LOQ)Reference
Demeton-S-methylAgricultural ProductsLC-MS/MS0.01 mg/kg caa.go.jp
Oxydemeton-methylHuman BloodHPLC-MS1 ng/g nih.gov
Demeton-S-methylsulfonHuman BloodHPLC-MS2 ng/g nih.gov
General PesticidesWaterGC-ECD0.002 - 0.016 µg/L d-nb.info
General PesticidesSedimentGC-ECD0.003 - 0.017 µg/g d-nb.info

Environmental Transformation and Degradation Kinetic Studies Utilizing Demeton S D10

Mechanistic Investigations of Abiotic Degradation Pathways

Abiotic degradation involves the breakdown of a chemical through non-biological processes, primarily through reactions with water (hydrolysis) and light (photolysis). These pathways are fundamental in determining the persistence of Demeton-S in the environment.

The hydrolytic degradation of Demeton-S is highly dependent on the pH of the aqueous solution. nih.gov Hydrolysis involves the cleavage of the phosphate (B84403) ester bond, a common degradation pathway for organophosphate pesticides. researchgate.net Studies on Demeton-S-methyl, the non-deuterated analogue, show that stability decreases as the pH becomes more alkaline. nih.gov At a constant temperature of 22°C, the persistence of the compound varies significantly across different pH levels, demonstrating that the compound degrades much more rapidly in alkaline waters compared to neutral or acidic conditions. nih.gov

Table 1: Hydrolytic Half-Life of Demeton-S-methyl in Aqueous Systems at 22°C

pH LevelHalf-Life (Days)Reference
4 (Acidic)63 nih.gov
7 (Neutral)56 nih.govherts.ac.uk
9 (Alkaline)8 nih.gov

Photolysis, or degradation by light, is another key abiotic process. Direct photolysis occurs when a chemical itself absorbs light energy, leading to its breakdown. researchgate.net Demeton-S-methyl does not strongly absorb light at wavelengths typical of sunlight reaching the earth's surface (beyond 290 nm), suggesting that direct photolysis in aqueous solutions is not a primary degradation mechanism. nih.gov When solutions of Demeton-S-methyl were irradiated with a mercury vapor lamp, no significant photodegradation was observed. nih.gov

However, indirect photolysis can occur in the presence of other substances, known as photosensitizers, that absorb light and transfer the energy to the pesticide. nih.gov For instance, when solutions were fortified with humic acids, which are common components of natural waters, photodegradation was detected. nih.gov Furthermore, photolysis can be a more significant fate process on surfaces, such as soil or leaves. nih.govnih.gov The initial step in the photolytic activation of Demeton-S-methyl is often thiooxidation, which transforms it into its sulfoxide (B87167) metabolite, Oxydemeton-methyl. chemicalbook.com

Biotic Degradation Processes in Environmental Compartments

Biotic degradation, driven by microorganisms, is often the most significant pathway for the breakdown of organic pesticides in the environment.

In soil environments, biodegradation is the principal route of degradation for Demeton-S. nih.gov Laboratory studies using radiolabeled Demeton-S-methyl in different soil types showed extremely rapid degradation, with half-lives of approximately 5 hours in non-sterile soil, compared to 70 hours in sterile control soil, highlighting the critical role of microbes. inchem.org Within a day of application under aerobic conditions, the parent compound was often undetectable. inchem.org

The metabolic pathways involve several key transformations. A primary step is the oxidation of the side-chain sulfur atom to form Demeton-S-methyl sulfoxide (also known as Oxydemeton-methyl). inchem.org Further oxidation can lead to the formation of Demeton-S-methyl sulfone. inchem.orgherts.ac.uk Other identified metabolites indicate that demethylation and cleavage of the phosphate ester bond also occur. inchem.org

Specific microorganisms have been identified that can metabolize these compounds. For example, Pseudomonas putida and Nocardia sp. have been shown to almost completely metabolize Demeton-S-methyl sulfoxide. inchem.org These bacteria, however, utilize different metabolic pathways, leading to a distinct set of final transformation products. inchem.org Corynebacterium glutamicum has also been shown to biotransform Demeton-S-methyl via reductive cleavage of a sulfur-carbon bond. researchgate.net

Table 2: Key Environmental Metabolites of Demeton-S

Metabolite NameFormation PathwayReference
Demeton-S-methyl sulfoxide (Oxydemeton-methyl)Oxidation of the thioether group nih.govinchem.org
Demeton-S-methyl sulfoneFurther oxidation of the sulfoxide inchem.orgherts.ac.uk
O-demethyl-demeton-S-methylDemethylation inchem.org
2-(ethylsulfonyl)ethane sulfonic acidMetabolism by Nocardia sp. inchem.org
1-(ethylsulfinyl)-2-(methylsulfinyl)ethaneOxidation and P-S bond cleavage fao.org

The use of stable isotope-labeled compounds like Demeton-S-d10 is a cornerstone of modern environmental fate research. The "d10" signifies that ten hydrogen atoms in the molecule have been replaced with their heavier isotope, deuterium (B1214612). This substitution does not alter the chemical's environmental behavior but makes it easily distinguishable in analytical instruments, particularly mass spectrometers.

When a sample from a degradation study is analyzed, the mass spectrometer can selectively search for the molecular mass of this compound and its predicted metabolites, which will all be heavier than their non-labeled counterparts. This allows researchers to:

Track the Fate: Unambiguously follow the dissipation of the parent compound in a complex matrix like soil or water, without interference from other substances.

Confirm Metabolite Identity: When a potential metabolite is detected, the presence of the deuterium label provides definitive proof that it originated from the applied this compound. This eliminates the ambiguity of whether the detected chemical was a pre-existing environmental contaminant or a true transformation product.

Elucidate Pathways: By identifying a series of labeled metabolites over time, scientists can piece together the exact sequence of degradation steps, confirming the pathways suggested by studies on non-labeled compounds.

In essence, employing this compound in the studies described in sections 4.1 and 4.2.1 would provide a higher degree of certainty and precision in identifying transformation products and calculating degradation kinetics.

Transport and Fate Modeling in Environmental Systems

Environmental fate models, such as the PRZM-EXAMS suite used by the U.S. EPA, are computational tools that predict the movement, concentration, and persistence of chemicals in the environment. epa.gov These models integrate a chemical's physical properties with environmental data to estimate its distribution in soil, water, and air.

Key parameters for modeling the fate of Demeton-S include:

Degradation Kinetics: The half-life data from hydrolysis and biodegradation studies (as detailed above) are crucial inputs. The rapid microbial degradation in soil is a dominant factor in its environmental fate. nih.gov

Soil Partitioning Coefficient (Koc): This value describes how a chemical partitions between soil organic carbon and water. The reported Koc for Demeton-S-methyl is around 31, which indicates very high mobility potential in soil. nih.gov

Water Solubility and Vapor Pressure: Demeton-S has a relatively high water solubility (3,300 mg/L) and a low vapor pressure, suggesting it is not prone to significant volatilization from moist soil or water surfaces. nih.govwikipedia.org

Modeling for Demeton-S suggests that despite its high potential mobility (indicated by the low Koc value), its rapid rate of biodegradation in soil means it is not expected to be persistent or leach significantly into groundwater. herts.ac.ukepa.gov The models provide conservative, upper-bound estimates of environmental concentrations that are essential for regulatory risk assessments. epa.gov

Soil Adsorption, Mobility, and Leaching Behavior

The environmental fate of a chemical compound in the soil is largely governed by its adsorption characteristics, which in turn dictate its mobility and potential for leaching into groundwater. For Demeton-S, and by extension its isotopically labeled variant this compound, these properties are primarily understood through its soil organic carbon-water (B12546825) partitioning coefficient (Koc).

Research findings indicate that Demeton-S has a Koc value of 70, which classifies it as having high mobility in soil. nih.gov The Koc value is a critical parameter that indicates the tendency of a chemical to bind to the organic matter in soil. A lower Koc value, such as the one reported for Demeton-S, suggests weaker adsorption to soil particles and a greater propensity to remain in the soil solution. Consequently, the compound can move more freely with soil water. nerc.ac.uk

This high mobility suggests a significant potential for this compound to leach through the soil profile. Leaching is the process by which soluble substances are transported downwards through the soil by infiltrating water. oregonstate.edu For compounds with high mobility, there is an increased likelihood of transport from the upper soil layers to deeper zones, and potentially into underlying aquifers, depending on soil type, rainfall, and other environmental conditions. oregonstate.eduresearchgate.net

The primary degradation route for organophosphorus compounds like Demeton-S in soil is typically biodegradation. inchem.org However, photolysis has also been identified as a relevant degradation process. Studies have shown that when Demeton-S was incorporated into three different soil types and exposed to natural sunlight for eight days, it resulted in 69%, 74%, and 24% degradation, respectively. nih.gov This suggests that direct or indirect photolysis can be an important degradation pathway for the compound on soil surfaces. nih.gov

Table 1: Soil Mobility and Physicochemical Properties of Demeton-S

Parameter Value Implication for Environmental Behavior Reference
Soil Adsorption Coefficient (Koc) 70 High Mobility, Weak Adsorption nih.gov
Hydrolysis Half-Life 53 days (pH 5.7, 27°C) Moderate persistence in acidic water nih.gov

Volatilization Dynamics from Soil and Water Surfaces

Volatilization is a key process that determines the transfer of a chemical from soil or water into the atmosphere. This dynamic is primarily influenced by the compound's vapor pressure and its Henry's Law constant. usda.gov

For Demeton-S, the estimated Henry's Law constant is 4.9 x 10⁻⁸ atm-m³/mol. nih.gov This low value indicates that volatilization from moist soil and water surfaces is not expected to be a significant environmental fate process. nih.gov The Henry's Law constant describes the partitioning of a chemical between the air and water phases, with lower values indicating a preference for remaining in the water phase rather than entering the atmosphere. oregonstate.edu

The compound's vapor pressure is reported as 2.6 x 10⁻⁴ mm Hg at 25°C. nih.gov Based on this value, Demeton-S is not expected to volatilize significantly from dry soil surfaces. nih.gov Therefore, both from moist and dry environments, the atmospheric emission of this compound via volatilization is predicted to be minimal. This suggests that the compound is more likely to remain within the soil and water compartments, where it will be subject to other fate processes like leaching and degradation. nih.govusda.gov

Application of Isotopic Tracers in Environmental Fate Predictions

Isotopically labeled compounds, such as this compound, are indispensable tools in environmental fate studies for predicting and understanding the behavior of chemicals. iaea.org The use of a stable isotope label, like deuterium (d) in this compound, allows researchers to trace the compound through complex environmental systems with high sensitivity and specificity. iaea.orgnih.gov

The fundamental principle behind using isotopic tracers is that the labeled compound (e.g., this compound) behaves virtually identically to its non-labeled counterpart (Demeton-S) in terms of its physicochemical properties and environmental interactions. iaea.org However, the isotopic label provides a distinct signature that can be accurately measured, allowing it to be distinguished from any naturally occurring or pre-existing background levels of the compound. nih.gov

This application is critical for several areas of research:

Metabolic Pathway Elucidation: Tracers like this compound enable the precise identification of degradation products and metabolic pathways. By tracking the labeled atoms, scientists can determine the sequence of chemical changes a pesticide undergoes in soil, water, and biological systems. iaea.org

Quantifying Transport and Distribution: Isotopic labeling allows for the accurate measurement of the compound's movement and partitioning between different environmental compartments, such as soil, water, and air. This is crucial for validating and improving models that predict soil adsorption, leaching, and runoff. iaea.orgiesc.gov.au

Bioaccumulation Studies: The potential for a chemical to accumulate in the food chain can be rigorously assessed using labeled compounds. Researchers can track the uptake, distribution, and clearance of this compound in various organisms within a model ecosystem. iaea.orgnih.gov

Improving Model Accuracy: Data generated from tracer studies provide high-quality input for environmental fate models. By using precise measurements of degradation rates and transport, these models can offer more reliable predictions of a pesticide's long-term environmental impact. iesc.gov.au

In essence, the use of this compound allows for a definitive accounting of the parent compound and its transformation products, providing unambiguous data to evaluate the environmental processes described in the preceding sections. iaea.orgmdpi.com

Biochemical and Metabolic Pathway Elucidation Using Demeton S D10 As an Isotopic Tracer

In Vitro and In Planta Metabolic Investigations

The controlled environments of in vitro and in planta systems are ideal for elucidating the primary biotransformation reactions of Demeton-S-d10. These systems allow for the detailed study of enzymatic processes and the identification of metabolic products under defined conditions.

Enzymatic Biotransformation Studies in Isolated Systems

Isolated systems, such as microsomal fractions from liver homogenates or purified enzyme preparations, are instrumental in identifying the specific enzymes responsible for the metabolism of Demeton-S. In such systems, the biotransformation of this compound can be meticulously studied. The primary metabolic pathway for Demeton-S in mammals and other organisms involves oxidation. nih.govnih.gov The use of this compound in incubations with liver microsomes, which are rich in cytochrome P450 enzymes, would allow for the unambiguous confirmation of this oxidative pathway.

The primary enzymatic reactions anticipated for this compound in isolated systems include:

Oxidation of the thioether sulfur: This leads to the formation of the corresponding deuterated sulfoxide (B87167) and sulfone. nih.govnih.gov

O-demethylation: This is another significant metabolic route that has been identified for the non-deuterated compound. nih.gov

Studies using specific enzyme inhibitors can further pinpoint the enzymatic players. For instance, inhibiting cytochrome P450 enzymes in a microsomal preparation and observing a decrease in the formation of deuterated sulfoxide would provide strong evidence for the involvement of this enzyme family.

Table 1: Hypothetical In Vitro Biotransformation of this compound by Rat Liver Microsomes

Time (minutes)This compound (pmol/mg protein)This compound Sulfoxide (pmol/mg protein)This compound Sulfone (pmol/mg protein)
0100000
1575020050
30500350150
60200500300
12050450500

This table illustrates the expected time-dependent decrease of the parent compound and the corresponding increase of its oxidized metabolites in a typical in vitro experiment.

Identification of Deuterated Metabolites and Their Structural Characterization

The key advantage of using this compound lies in the straightforward identification of its metabolites using mass spectrometry (MS). The deuterium (B1214612) atoms increase the mass of the parent compound and any subsequent metabolites by 10 atomic mass units compared to their non-deuterated counterparts. This mass shift creates a unique isotopic signature that is easily distinguishable from endogenous molecules in the biological matrix.

Analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are particularly powerful for this purpose. nih.govoup.comcaa.go.jp After separation by liquid chromatography, the metabolites are ionized and analyzed by the mass spectrometer. The instrument can be programmed to specifically look for the characteristic mass-to-charge ratio (m/z) of the expected deuterated metabolites.

The main metabolites expected from the biotransformation of this compound are:

This compound sulfoxide (Oxydemeton-methyl-d10): Formed by the oxidation of the thioether group.

This compound sulfone (Demeton-S-methylsulfone-d10): Formed by further oxidation of the sulfoxide.

O-desmethyl-Demeton-S-d10: Resulting from the removal of a methyl group.

The structural characterization of these metabolites is confirmed by comparing their fragmentation patterns in the tandem mass spectrometer with those of synthesized reference standards of the deuterated compounds.

Table 2: Expected Mass Spectrometric Data for this compound and its Metabolites

CompoundMolecular FormulaExpected [M+H]+ (m/z)Key Fragment Ions (m/z)
This compoundC8H9D10O3PS2269.1213.1, 143.1, 115.1
This compound SulfoxideC8H9D10O4PS2285.1229.1, 143.1, 131.1
This compound SulfoneC8H9D10O5PS2301.1245.1, 143.1, 147.1

This table provides a hypothetical representation of the mass spectrometric data that would be used to identify and confirm the structure of deuterated metabolites.

Understanding Metabolic Fluxes and Pathway Branching with Deuterated Compounds

Stable isotope tracers like this compound are invaluable for studying metabolic flux, which is the rate of turnover of molecules through a metabolic pathway. By introducing a known amount of the deuterated compound, researchers can follow its conversion to various metabolites over time and quantify the flow of the substance through different branches of its metabolic network.

For example, by measuring the relative abundance of this compound sulfoxide and O-desmethyl-Demeton-S-d10 at different time points, the relative importance or flux through the oxidative and demethylation pathways can be determined. This is particularly useful for understanding how different conditions or biological systems might favor one pathway over another.

Metabolomic studies can be enhanced by the use of deuterated compounds to assess the broader impact on cellular metabolism. scielo.org.co The energy required for the detoxification of xenobiotics, for instance, can be indirectly measured by observing changes in the pools of central energy metabolites.

Comparative Metabolism Across Diverse Biological Systems

The use of this compound as a tracer allows for direct and accurate comparisons of its metabolism across a wide range of species and biological systems, providing insights into species-specific differences in detoxification capabilities.

Investigating Species-Specific Metabolic Pathways using this compound

The metabolic fate of organophosphates can vary significantly between different species, such as mammals, insects, birds, and plants. nih.govinchem.orgjst.go.jp These differences are often due to variations in the activity and substrate specificity of metabolic enzymes like cytochrome P450s and esterases. cabidigitallibrary.orgbiorxiv.org

By administering this compound to different organisms and analyzing the resulting deuterated metabolite profiles, researchers can create a comparative map of its biotransformation. For example, one species might predominantly produce the sulfoxide and sulfone, while another might show a higher rate of O-demethylation. These species-specific metabolic profiles are critical for understanding the selective toxicity of the parent compound.

Table 3: Hypothetical Comparative Metabolite Profile of this compound in Different Species (Urine analysis, 24h post-administration)

SpeciesThis compound Sulfoxide (%)This compound Sulfone (%)O-desmethyl-Demeton-S-d10 (%)Other Metabolites (%)
Rat4530205
Rainbow Trout6025105
Japanese Quail5035105

This table illustrates how the relative abundance of metabolites can differ between species, indicating variations in their metabolic pathways.

Role in Understanding Organophosphate Metabolism in Non-Target Organisms (excluding toxicity)

The metabolic pathways of pesticides in non-target organisms, such as soil microorganisms and aquatic plants, are of significant environmental interest. This compound can be used to trace the biodegradation and phytotransformation of the parent compound in these systems.

Studies with soil microorganisms have shown that they can degrade Demeton-S-methyl and its sulfoxide. inchem.orgacs.org For instance, Corynebacterium glutamicum has been shown to metabolize Demeton-S-methyl via reductive cleavage of an S-C bond. asm.org Using this compound in such studies would allow for the precise identification of the resulting deuterated cleavage products.

Similarly, in aquatic plants, which are known to take up and metabolize organophosphates, this compound can be used to quantify the extent of uptake and identify the deuterated metabolites formed within the plant tissues. nih.gov This provides a clear picture of the role of these non-target organisms in the environmental fate of the compound.

Application in Biochemical Research for Enzyme Activity and Reaction Mechanism Studies

The use of stable isotope-labeled compounds is a cornerstone of modern biochemical research, providing unparalleled precision in the study of metabolic pathways, enzyme kinetics, and reaction mechanisms. This compound, a deuterated isotopologue of the organophosphate compound Demeton-S, serves as a powerful tool in this context. Its primary application is as an isotopic tracer and internal standard, particularly in studies utilizing mass spectrometry. Because it is chemically identical to Demeton-S but possesses a greater mass due to the substitution of ten hydrogen atoms with deuterium, it can be differentiated by a mass spectrometer. This allows for highly accurate quantification of the non-labeled compound in complex biological samples, a technique known as isotope dilution mass spectrometry. capes.gov.brnih.govresearchgate.netnih.gov This precise quantification is critical for elucidating the intricate details of enzyme activity and reaction pathways.

The primary biochemical effect of Demeton-S and its analogs is the potent inhibition of cholinesterase enzymes, particularly acetylcholinesterase (AChE). wikipedia.orgwikipedia.org AChE is a critical enzyme in the nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132) and terminating nerve signals. The inhibition of AChE by organophosphates like Demeton-S leads to an accumulation of acetylcholine, resulting in overstimulation of cholinergic receptors. wikipedia.orgnih.gov

The application of this compound is instrumental in studying the kinetics and mechanism of this inhibition. In a typical experiment, researchers would introduce the unlabeled Demeton-S to a preparation of AChE and use this compound as an internal standard to precisely measure the concentration of the inhibitor and any resulting metabolites over time. This allows for the accurate determination of key kinetic parameters that define the interaction between the enzyme and the inhibitor.

Detailed Research Findings

Detailed kinetic studies, often focusing on the closely related compound Demeton-S-methyl, have been performed to characterize the interaction with human acetylcholinesterase. The use of an isotopic tracer like this compound would be crucial for obtaining the high-quality quantitative data needed for such analyses. The mechanism of inhibition is not a simple binding event but a multi-step process involving the formation of a phosphorylated enzyme, which can then undergo spontaneous reactivation or "aging" into a non-reactivatable form. nih.gov

A kinetic model for this interaction includes several key phenomena: the initial inhibition, spontaneous reactivation of the enzyme, and aging of the enzyme-inhibitor complex. nih.gov The rate constants for these processes are essential for a complete understanding of the inhibitor's mechanism.

Table 1: Kinetic Constants for the Interaction of Demeton-S-methyl with Human Acetylcholinesterase. nih.gov The use of this compound as an isotopic tracer would enable the precise measurements required to determine such parameters for Demeton-S.
Kinetic ParameterDescriptionReported Value (for Demeton-S-methyl)
ki (Inhibition Rate Constant)The second-order rate constant describing the initial phosphorylation of the enzyme's active site.0.0422 µM-1 min-1
ks (Spontaneous Reactivation Constant)The first-order rate constant for the hydrolysis of the phosphorylated enzyme, restoring its activity.0.0202 min-1
kg (Aging Constant)The first-order rate constant for the conversion of the phosphorylated enzyme into an "aged," non-reactivatable form.0.0043 min-1

The data demonstrates a complex interaction. While Demeton-S-methyl is an effective inhibitor (as shown by the k_i value), the inhibited enzyme can recover activity over time (k_s). However, this reactivation competes with the aging process (k_g), which leads to irreversible inhibition. nih.gov

Reaction Mechanism Studies

Isotopic tracers like this compound are vital for dissecting complex reaction mechanisms. The inhibition of AChE by Demeton-S proceeds via the phosphorylation of a serine hydroxyl group within the enzyme's active site, forming a covalent bond. nih.gov This renders the enzyme inactive.

Reversible Binding: The inhibitor (I) first binds non-covalently to the enzyme's (E) active site to form a reversible Michaelis-Menten complex (E•I).

Phosphorylation: The enzyme is then phosphorylated, releasing the leaving group and forming the stable, but still reactivatable, phosphorylated enzyme (EP).

Reactivation vs. Aging: The EP complex has two potential fates:

Spontaneous Reactivation: Slow hydrolysis of the phosphorus-serine bond, releasing the phosphoryl moiety and regenerating the active enzyme (E). nih.gov

Aging: A dealkylation reaction of the phosphoryl group, which results in a negatively charged, covalently bound adduct that is resistant to hydrolysis and reactivation. nih.govnih.gov

The use of this compound as an internal standard in mass spectrometry-based assays allows researchers to accurately track the disappearance of the parent compound and the appearance of its metabolites. This precise quantification is essential to build and validate complex kinetic models that can simultaneously account for inhibition, reactivation, and aging. nih.govnih.gov Such detailed mechanistic understanding is fundamental in fields ranging from toxicology to pharmacology.

Demeton S D10 As a Reference Standard and Research Tool in Analytical Chemistry

Development of Robust Analytical Methods for Related Organophosphorus Compounds

The development of robust and reliable analytical methods is paramount for the accurate detection and quantification of organophosphorus (OP) compounds in various matrices. Demeton-S-d10, a deuterated analog of the pesticide Demeton-S, serves as a critical tool in this process. Its structural similarity to a range of OP pesticides makes it an invaluable reference material for creating and validating new analytical procedures.

Researchers utilize this compound to overcome significant analytical challenges, such as matrix interference and co-elution, which are common in complex samples like food, water, and biological tissues. cromlab-instruments.es The use of gas chromatography (GC) or liquid chromatography (LC) coupled with tandem mass spectrometry (MS/MS) is a common approach for OP compound analysis. cromlab-instruments.esnih.govshimadzu.com In developing these methods, the predictable chromatographic behavior and distinct mass-to-charge ratio (m/z) of this compound allow analysts to optimize instrument parameters, including injection modes, column selection, and detector settings. cromlab-instruments.esepa.gov

For instance, methods like the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure are often validated using isotopically labeled standards to ensure high recovery rates and reproducibility across diverse sample types. shimadzu.comhpst.cz The stability and purity of this compound ensure that it acts as a reliable benchmark against which the performance of a new method can be judged. Studies have shown that methods employing isotopically labeled standards are essential for providing accurate quantification, finding that chemically similar surrogate standards are often not suitable for achieving the required level of precision. nih.govoup.com

The table below outlines key chromatographic techniques where this compound and similar labeled compounds are instrumental in method development.

Analytical TechniqueRole of Deuterated Standard (e.g., this compound)Common Matrices
GC-MS/MS Optimization of retention time windows, collision energies, and MRM transitions. cromlab-instruments.esshimadzu.comFood (fruits, vegetables), Environmental (soil, water). shimadzu.comnih.gov
LC-MS/MS Development of mobile phase gradients, optimization of ESI conditions, and confirmation of analyte identification. acs.orgshimadzu.comBiological fluids (urine, serum), Food commodities (rice, beverages). nih.govmdpi.com
QuEChERS Extraction Assessment of extraction efficiency and recovery across various sample clean-up sorbents (e.g., PSA, C18). shimadzu.comhpst.czHigh-moisture and fatty foods. hpst.czmdpi.com

Internal Standard Applications in Quantitative Trace Analysis

In quantitative analytical chemistry, particularly at trace levels, achieving high accuracy and precision is a primary objective. This compound is ideally suited for use as an internal standard (ISTD) in isotope dilution mass spectrometry (IDMS), a gold-standard quantification technique. oup.com The fundamental principle of using an ISTD is to add a known quantity of the standard to every sample, calibrator, and quality control material before sample preparation and analysis. cdc.gov

Because this compound is chemically almost identical to its non-labeled counterpart (the analyte), it experiences the same physical and chemical effects throughout the entire analytical process, including extraction, derivatization, and injection. oup.com Any loss of analyte during sample workup will be mirrored by a proportional loss of the internal standard. oup.com Since the mass spectrometer can distinguish between the deuterated standard and the native analyte based on their mass difference, the ratio of their signals is used for quantification. oup.comoup.com This approach effectively corrects for variations in sample matrix and instrument response, leading to highly reliable results. oup.com

The use of stable isotope-labeled internal standards like this compound is considered a necessity for accurate quantification, especially in complex matrices where matrix effects can suppress or enhance the analyte signal unpredictably. nih.govoup.com This makes it indispensable for applications such as monitoring pesticide residues in food, environmental testing, and biomonitoring of human exposure. nih.govhpst.cz

The advantages of using this compound as an internal standard are summarized below.

FeatureAdvantageScientific Rationale
Accuracy Corrects for analyte loss during sample preparation and extraction.The ratio of the native analyte to the labeled standard remains constant regardless of recovery variations. oup.com
Precision Minimizes variability from instrument fluctuations and matrix effects.Co-elution of the analyte and ISTD ensures they are subjected to the same ionization conditions. oup.com
Specificity Improves confidence in analyte identification.The labeled standard serves as a precise retention time marker for the target analyte. oup.com
Sensitivity Can improve method sensitivity by competitively binding to active sites in the analytical system. oup.comThis reduces non-specific binding of the native analyte, allowing more of it to reach the detector.

Quality Control and Assurance in Pesticide Residue Research and Monitoring

Maintaining high data quality is non-negotiable in laboratories conducting pesticide residue analysis for regulatory compliance and research. This compound plays a vital role in the internal quality control (QC) and quality assurance (QA) protocols of these laboratories. nih.gov It is incorporated into routine analytical batches to continuously monitor and validate method performance. hpst.cz

QC samples, typically prepared from a certified blank matrix (e.g., pesticide-free lettuce or rice), are spiked with a known concentration of this compound and other analytes. hpst.czcdc.gov These samples are then processed alongside the unknown test samples in an analytical batch. The recovery and response of the labeled standard are monitored to ensure the analytical system is operating within predefined acceptance criteria. hpst.cz According to regulatory guidelines, such as SANTE/11813/2017, mean recoveries for most compounds should fall within a 70-120% range with a relative standard deviation (RSD) below 20%. shimadzu.commdpi.com

Deviations in the internal standard's signal can indicate problems with the extraction process, instrument performance, or matrix interference, alerting the analyst to take corrective action before reporting results. Furthermore, deuterated standards are used in the preparation of matrix-matched calibration curves, which are essential for compensating for matrix effects that can otherwise lead to under- or overestimation of residue levels. shimadzu.comhpst.cz

A typical setup for a quality control scheme in a pesticide residue monitoring program is illustrated in the table below.

QC Sample TypePurposeRole of this compoundAcceptance Criteria Example
Procedural Blank To check for contamination during the analytical process.Signal should be absent or below a defined threshold.Response <30% of the Limit of Quantification (LOQ).
Blank Matrix Spike (Recovery Sample) To assess method accuracy and recovery for each batch.Spiked as part of the analyte mix to verify performance.Recovery within 70-120% of the spiked amount. shimadzu.com
Matrix-Matched Calibrants To create a calibration curve that corrects for matrix effects.Added to each calibration level to normalize analyte response.Correlation coefficient (r²) > 0.99.
Continuing Calibration Verification (CCV) To check instrument stability throughout the analytical run.Used as the internal standard to ensure consistent response.Measured concentration within ±20% of the true value.

Inter-Laboratory Calibration and Proficiency Testing Utilizing Deuterated Standards

Ensuring that analytical results are comparable and reliable across different laboratories is crucial for international trade, regulatory enforcement, and collaborative research. Inter-laboratory calibration studies and proficiency tests (PTs) are the primary tools for assessing and demonstrating the competence of analytical laboratories. researchgate.neteurachem.org Deuterated standards like this compound are fundamental to the success and validity of these programs.

In a typical proficiency test for pesticide residues, a central organizer prepares a homogeneous test material (e.g., a spiked food purée) and distributes it to participating laboratories. vegetech.co.jp While the laboratories may not receive the deuterated standard itself, their ability to accurately quantify the target analytes often relies on their own use of high-quality internal standards, such as this compound, in their validated methods. researchgate.net The use of such standards is considered best practice and is often a requirement for accredited laboratories (e.g., under ISO/IEC 17025). eurachem.org

The performance of each laboratory is typically evaluated using a statistical measure called a z-score, which compares the laboratory's reported result to the assigned value (the consensus value from all participants or a reference value). vegetech.co.jp A satisfactory performance, usually indicated by a z-score between -2 and +2, demonstrates that the laboratory's methods and quality control procedures are effective and produce results comparable to their peers. vegetech.co.jp

By providing a robust means for individual labs to achieve accurate quantification, deuterated standards indirectly underpin the entire framework of inter-laboratory comparison, fostering confidence in analytical data on a global scale.

The principle of proficiency test evaluation is outlined in the table below.

ComponentDescriptionRole of Deuterated Standards
Test Material A homogeneous sample containing a known or consensus concentration of analytes, sent to multiple labs. vegetech.co.jpNot typically included in the PT sample itself, but used by competent labs as part of their internal analytical method.
Assigned Value (x) The accepted reference concentration for the analyte in the test material.High-quality labs use deuterated standards to generate accurate data that contributes to a reliable assigned value.
Participant's Result (x) The concentration value reported by an individual laboratory.The accuracy of this result is heavily dependent on the lab's proper use of internal standards like this compound.
Proficiency z-Score A normalized measure of performance calculated as: z = (x - X) / σp, where σp is the standard deviation for proficiency. vegetech.co.jpAchieving a satisfactory z-score is evidence of a well-controlled analytical process, for which deuterated ISTDs are critical. eurachem.org

Emerging Research Directions and Methodological Advances for Isotopic Tracers

Integration of Demeton-S-d10 Studies with Advanced "-omics" Technologies (e.g., Metabolomics, Fluxomics)

The integration of stable isotope tracers with "-omics" technologies, particularly metabolomics and fluxomics, represents a powerful frontier in biochemical research. nih.govnih.gov Metabolomics aims to comprehensively identify and quantify the small-molecule metabolites within a biological system, while fluxomics seeks to measure the rates of metabolic reactions. x-omics.nl The use of stable isotope labeling (SIL) in these fields allows researchers to trace the fate of specific atoms and molecules through intricate metabolic networks. acs.org

In this context, this compound serves as an ideal tracer for studying the biotransformation of the organophosphate pesticide Demeton-S. When introduced into a biological system, such as cell cultures, human liver microsomes, or whole organisms, the ten deuterium (B1214612) atoms on the ethylthioethyl group act as a stable, heavy signature. nih.gov Analytical techniques like high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS) can then distinguish between the unlabeled metabolites naturally present in the system and the d10-labeled metabolites derived from this compound. acs.org This untargeted approach allows for the discovery of novel metabolites and degradation products that might otherwise go undetected. acs.org

Fluxomics studies can leverage this compound to quantify the kinetics of its metabolism. nih.gov By monitoring the rate of appearance of deuterated metabolites and the disappearance of the parent compound over time, researchers can build precise models of metabolic clearance and pathway dynamics. nih.govbruker.com This is critical for understanding how different organisms, from soil microbes to mammals, process and detoxify this pesticide. The combination of SIL with advanced analytical platforms provides a dynamic view of metabolic processes that static measurements cannot achieve. nih.gov

Table 1: Hypothetical Metabolites of Demeton-S and Their Corresponding d10-Labeled Analogs This table illustrates how the mass-to-charge ratio (m/z) of potential metabolites would differ when using this compound as a tracer in an LC-MS-based metabolomics study.

Putative Metabolite Chemical Formula (Unlabeled) Monoisotopic Mass (Unlabeled) Chemical Formula (d10-Labeled) Monoisotopic Mass (d10-Labeled) Mass Shift (Da)
Demeton-S C₈H₁₉O₃PS₂ 258.0513 C₈H₉D₁₀O₃PS₂ 268.1139 +10.0626
Demeton-S sulfoxide (B87167) C₈H₁₉O₄PS₂ 274.0462 C₈H₉D₁₀O₄PS₂ 284.1088 +10.0626
Demeton-S sulfone C₈H₁₉O₅PS₂ 290.0412 C₈H₉D₁₀O₅PS₂ 300.1038 +10.0626
Diethyl thiophosphate C₄H₁₁O₃PS 170.0115 C₄H₁₁O₃PS 170.0115 0

Development of Novel Sensor Technologies for Real-Time Monitoring in Research Settings

A significant trend in analytical and environmental science is the development of sensor technologies for the rapid, on-site, and real-time monitoring of chemical compounds. nih.gov While conventional methods like GC-MS and LC-MS are highly sensitive and specific, they are typically laboratory-bound and time-consuming. nih.govnih.gov Novel sensors offer the potential for continuous data acquisition in dynamic research environments, such as tracking contaminant degradation in a bioreactor or monitoring uptake in an agricultural setting.

For organophosphates, research has focused on electrochemical biosensors, which often utilize the inhibition of the enzyme acetylcholinesterase (AChE) as a detection mechanism. nih.govherts.ac.uk Advances in materials science, such as the use of nanoparticles and novel electrode materials, are enhancing the sensitivity and selectivity of these devices. nih.gov

While sensors designed specifically for this compound are not yet established, emerging optical technologies hold promise for monitoring isotopically labeled compounds. Raman spectroscopy, for instance, is sensitive to changes in molecular vibrations caused by isotopic substitution. The carbon-deuterium (C-D) bond has a distinct Raman shift compared to the carbon-hydrogen (C-H) bond. This principle has been used for the real-time monitoring of reactions involving tritiated and deuterated molecules and could be adapted to track the fate of this compound without the need for complex sample preparation. nih.govresearchgate.net Future research may focus on integrating such spectroscopic techniques into portable, fiber-optic-based sensors for field research. mdpi.commdpi.com

Table 2: Comparison of Sensor Technologies for Potential Research Applications with Labeled Compounds

Sensor Technology Principle of Operation Applicability for this compound Advantages Current Limitations
Electrochemical Biosensor Measures change in electrical signal due to AChE inhibition by the organophosphate. nih.gov Indirect. Detects the toxic action of the phosphate (B84403) group, not the deuterated moiety itself. High sensitivity, portability, low cost. nih.gov Susceptible to interference from other AChE inhibitors; does not differentiate between labeled and unlabeled forms.
Surface Plasmon Resonance (SPR) Detects changes in refractive index upon binding of the target analyte to a sensor surface. nih.gov Potential for specific antibody-based detection. The d10 label would not be the primary detection feature. Real-time, label-free detection. nih.gov Requires development of highly specific recognition elements (e.g., antibodies) for Demeton-S.
Raman Spectroscopy Measures inelastic scattering of light, which is sensitive to molecular vibrations and isotopic substitution. nih.gov Direct. Can distinguish C-D bonds from C-H bonds, allowing specific tracking of the deuterated part of the molecule. researchgate.net High specificity, non-invasive, potential for in-situ measurements. nih.gov Lower sensitivity compared to mass spectrometry; can be affected by fluorescence from the sample matrix.
UV/Vis Spectroscopy Sensor Measures light absorbance at specific wavelengths to determine concentration. mdpi.commdpi.com Indirect. The deuterium labeling causes negligible shifts in the UV/Vis spectrum. Simple, robust, suitable for online process monitoring. mdpi.com Low specificity; many compounds absorb in the same UV region, leading to interference.

Computational Chemistry and In Silico Modeling of Deuterated Compound Reactivity and Fate

Computational chemistry provides powerful in silico tools to predict the reactivity, degradation pathways, and environmental fate of molecules, complementing experimental studies. novapublishers.com For organophosphorus compounds, quantum chemical methods like Density Functional Theory (DFT) are used to model reaction mechanisms, calculate activation energies, and predict thermochemical properties. researchgate.net

The study of deuterated compounds like this compound adds a fascinating dimension to this research: the kinetic isotope effect (KIE). The KIE is a phenomenon where the greater mass of deuterium compared to hydrogen can lead to a slower rate for reactions that involve the breaking of a carbon-deuterium bond. By modeling the transition states of potential degradation reactions (e.g., hydrolysis, oxidation), computational methods can predict the magnitude of the KIE for this compound. researchgate.net

This predictive power is invaluable for several reasons. First, it can help elucidate reaction mechanisms by comparing calculated KIEs with experimentally determined values. Second, it allows researchers to anticipate differences in the environmental persistence and metabolic rate of this compound compared to its non-deuterated counterpart. This information is crucial for designing and interpreting tracer studies accurately. In silico models can simulate the compound's interaction with biological molecules, such as enzymes, to understand how deuteration might affect binding affinity and metabolic breakdown. acs.org

Table 3: Application of Computational Methods to the Study of this compound

Computational Method Research Objective Predicted Parameters for this compound
Density Functional Theory (DFT) Elucidate reaction mechanisms and energetics. researchgate.net Transition state geometries, activation energy barriers, reaction rate constants.
Quantum Theory of Atoms in Molecules (QTAIM) Analyze chemical bonding and molecular structure. Bond strengths, charge distributions, characterization of non-covalent interactions.
Molecular Dynamics (MD) Simulation Simulate the behavior of the molecule in a solvent or biological environment. Solvation free energy, diffusion coefficients, binding affinity to enzymes.
Variational Transition State Theory (VTST) Calculate reaction rates, including quantum effects. Prediction of the Kinetic Isotope Effect (KIE), tunneling contributions. researchgate.net

Multidisciplinary Research Collaborations for Comprehensive Environmental and Biochemical Assessment

Addressing the complex challenges posed by environmental contaminants requires a holistic, multidisciplinary approach. The study of this compound is a prime example where collaboration between experts in different fields can lead to a comprehensive assessment that is greater than the sum of its parts. jst.go.jp Isotopic tracers serve as a common thread that can link disparate lines of investigation. ufz.demdpi.com

Such collaborations ensure that experimental findings are placed within a larger environmental and biological context. For example, data on the metabolic pathways in soil microbes (from biochemistry) can inform the degradation parameters used in a watershed-scale contaminant transport model (from environmental modeling). The use of a shared tool like the this compound tracer facilitates data consistency and integration across these diverse scientific domains. researchgate.net

Table 4: Roles of Different Disciplines in a Collaborative this compound Study

Discipline Research Focus Key Methodologies Contribution to Comprehensive Assessment
Environmental Chemistry Fate and transport in the environment. Isotope Ratio Mass Spectrometry (IRMS), LC-HRMS for field samples. solubilityofthings.comuniv-grenoble-alpes.fr Quantifying persistence, mobility, and transformation in soil, water, and air. ufz.de
Biochemistry / Toxicology Metabolism and biological effects. Metabolomics, Fluxomics, In vitro assays (e.g., microsomal metabolism). nih.govnih.gov Identifying metabolic pathways, detoxification rates, and potential toxic metabolites in target and non-target organisms.
Computational Chemistry Reaction mechanisms and prediction. DFT, MD Simulations, KIE calculations. researchgate.net Providing mechanistic explanations for observed degradation and predicting environmental behavior.
Environmental Modeling Risk assessment and systems analysis. Fate and transport models, exposure models. Integrating empirical data to predict environmental concentrations and potential ecological or human health risks.

Q & A

Q. How can researchers determine the purity and identity of Demeton-S-d10 during synthesis?

Methodological Answer:

  • Use Nuclear Magnetic Resonance (NMR) to confirm structural integrity by comparing deuterium integration ratios with non-deuterated analogs.
  • Employ High-Performance Liquid Chromatography (HPLC) with UV-Vis detection to assess purity (>98% threshold).
  • Validate identity via Mass Spectrometry (MS) to confirm molecular weight (accounting for isotopic substitution).
  • Follow guidelines for reporting experimental procedures, as outlined in chemistry journal standards (e.g., detailed characterization in supplemental materials) .

Q. What analytical methods are optimal for quantifying this compound in biological matrices?

Methodological Answer:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is preferred for high sensitivity and specificity. Key parameters:
ParameterRequirement
Limit of Detection≤0.1 ng/mL
Recovery Rate85–115%
Matrix Effects≤20% variability
  • Validate methods per ICH Q2(R1) guidelines, including intra-day/inter-day precision (CV <15%) .

Q. How should researchers design sample preparation protocols for environmental studies on this compound?

Methodological Answer:

  • Use Solid-Phase Extraction (SPE) with C18 cartridges for aqueous samples.
  • For soil/sediment, apply Liquid-Liquid Extraction (LLE) using dichloromethane.
  • Include a deuterated internal standard (e.g., this compound itself) to correct for recovery losses .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in metabolic pathway data for this compound?

Methodological Answer:

  • Conduct isotopic tracing using deuterated analogs to track metabolic intermediates.
  • Compare in vitro hepatocyte models (human vs. rodent) to assess species-specific discrepancies.
  • Perform statistical meta-analysis of existing literature (PubMed, Scopus) to identify consensus pathways .

Q. How can researchers address conflicting toxicity data for this compound across studies?

Methodological Answer:

  • Standardize in vivo dosing regimens (e.g., OECD 423 guidelines for acute toxicity).
  • Use enzyme inhibition assays (e.g., acetylcholinesterase activity) to quantify mechanistic effects.
  • Cross-validate findings with physiologically based pharmacokinetic (PBPK) modeling to reconcile interspecies differences .

Q. What methodologies improve inter-laboratory reproducibility in this compound degradation studies?

Methodological Answer:

  • Develop Standard Operating Procedures (SOPs) for environmental conditions (pH, temperature, light exposure).
  • Share certified reference materials across labs to calibrate instrumentation.
  • Use multivariate ANOVA to statistically isolate lab-specific variability .

Q. How do isotopic effects (d10 substitution) influence this compound’s chemical reactivity?

Methodological Answer:

  • Compare kinetic isotope effects (KIE) between deuterated and non-deuterated analogs via:
  • Activation Energy Calculations (Arrhenius plots).
  • Density Functional Theory (DFT) simulations to predict bond dissociation energies.
    • Validate experimentally using gas chromatography-mass spectrometry (GC-MS) .

Q. What ethical frameworks apply to animal studies involving this compound?

Methodological Answer:

  • Adhere to Institutional Animal Care and Use Committee (IACUC) protocols for humane endpoints.
  • Justify sample sizes using power analysis to minimize unnecessary animal use.
  • Report compliance with ARRIVE 2.0 guidelines for transparency .

Q. How can cross-disciplinary approaches enhance this compound research?

Methodological Answer:

  • Integrate computational toxicology (QSAR models) with experimental data to predict ecotoxicological risks.
  • Collaborate with environmental chemists to model field degradation rates under climate variability.
  • Use machine learning to identify gaps in existing datasets (e.g., PubChem, ChEMBL) .

Tables for Methodological Reference

Q. Table 1. Key Validation Parameters for this compound Quantification

ParameterAcceptable RangeInstrumentation
Linearity (R²)≥0.995LC-MS/MS
Precision (CV%)≤15%HPLC-UV
Matrix Effect±20%GC-MS

Q. Table 2. Recommended Databases for Literature Reviews

DatabaseFocus AreaAccessibility
PubMedBiomedical StudiesOpen Access
ScopusMultidisciplinarySubscription
Web of ScienceCitation TrackingSubscription

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.